Cas no 1507735-14-9 ((1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine)
(1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- (1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine
- 1507735-14-9
- EN300-7462144
- (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine
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- Inchi: 1S/C10H12BrN3/c1-7(12-2)9-6-14-5-3-4-8(11)10(14)13-9/h3-7,12H,1-2H3
- InChI Key: MMUBXVKGDRXBFQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN2C1=NC(=C2)C(C)NC
Computed Properties
- Exact Mass: 253.02146g/mol
- Monoisotopic Mass: 253.02146g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.3Ų
(1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7462144-0.05g |
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine |
1507735-14-9 | 95% | 0.05g |
$1247.0 | 2024-05-23 | |
| Enamine | EN300-7462144-0.1g |
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine |
1507735-14-9 | 95% | 0.1g |
$1307.0 | 2024-05-23 | |
| Enamine | EN300-7462144-0.25g |
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine |
1507735-14-9 | 95% | 0.25g |
$1366.0 | 2024-05-23 | |
| Enamine | EN300-7462144-0.5g |
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine |
1507735-14-9 | 95% | 0.5g |
$1426.0 | 2024-05-23 | |
| Enamine | EN300-7462144-1.0g |
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine |
1507735-14-9 | 95% | 1.0g |
$1485.0 | 2024-05-23 | |
| Enamine | EN300-7462144-2.5g |
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine |
1507735-14-9 | 95% | 2.5g |
$2912.0 | 2024-05-23 | |
| Enamine | EN300-7462144-5.0g |
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine |
1507735-14-9 | 95% | 5.0g |
$4309.0 | 2024-05-23 | |
| Enamine | EN300-7462144-10.0g |
(1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine |
1507735-14-9 | 95% | 10.0g |
$6390.0 | 2024-05-23 |
(1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine
Introduction to (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine and Its Significance in Modern Chemical Biology
(1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine is a sophisticated organic compound with the CAS number 1507735-14-9, which has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the imidazopyridine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a bromo substituent at the 8-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization, making it a valuable scaffold in drug discovery and medicinal chemistry.
The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceutical research, frequently incorporated into molecules targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The bromo group in particular facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of diverse pharmacophores. This flexibility has led to the development of several novel derivatives with enhanced efficacy and reduced toxicity profiles. Recent studies have highlighted the compound's potential as an intermediate in the synthesis of kinase inhibitors, which play a crucial role in treating cancers by inhibiting aberrant signaling pathways.
In the context of oncology research, (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine has been investigated for its ability to modulate tyrosine kinase activity. Tyrosine kinases are enzymes that phosphorylate tyrosine residues on target proteins, leading to cellular signaling cascades involved in cell growth, differentiation, and survival. By inhibiting these kinases, compounds like (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine can disrupt cancer cell proliferation and induce apoptosis. Preliminary in vitro studies have demonstrated promising results, showing that derivatives of this compound exhibit potent inhibitory effects on several oncogenic kinases without significant off-target effects.
Beyond oncology, this compound has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic syndromes. The imidazopyridine scaffold has been reported to interact with inflammatory pathways by modulating the activity of transcription factors such as NF-κB. (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine and its analogs have been found to suppress pro-inflammatory cytokine production, offering a potential therapeutic strategy for managing these conditions.
The synthesis of (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine involves multi-step organic transformations that highlight the compound's synthetic utility. The bromo-substituted imidazo[1,2-a]pyridine can be coupled with ethylamine derivatives through nucleophilic substitution reactions, followed by methylation to introduce the methylamino group. Advances in catalytic methods have enabled more efficient and scalable synthesis routes for this compound and its derivatives. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the imidazopyridine ring system with high regioselectivity.
The pharmacokinetic properties of (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine are also of great interest. In vivo studies have indicated that this compound exhibits good oral bioavailability and moderate tissue distribution. Its metabolic stability has been assessed through mass spectrometry techniques, revealing that it undergoes slow degradation in vivo but is eventually cleared through renal excretion. These findings are crucial for optimizing dosing regimens and minimizing potential side effects.
The development of novel drug candidates often relies on high-throughput screening (HTS) platforms to identify compounds with desirable biological activity. (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine has been utilized in HTS campaigns targeting various disease-related proteins. Its unique structural features make it a versatile scaffold for designing molecules that can interact with complex biological targets. For example, it has been screened against protein-protein interaction domains involved in viral replication and host defense mechanisms.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been applied to predict the binding modes of (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine with its target proteins. These simulations provide insights into how the compound interacts with its biological counterpart at an atomic level, guiding medicinal chemists in optimizing its structure for improved potency and selectivity. Additionally, virtual screening algorithms have been used to identify new analogs based on structural fragments similar to this compound.
The future prospects for (1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine lie in its potential application as a lead compound for further derivatization efforts. By modifying various functional groups within its structure—such as replacing the bromo substituent or altering the ethylamino side chain—chemists can explore new chemical spaces and discover more effective therapeutic agents. Collaborative efforts between academia and industry are essential to translate these laboratory findings into clinical applications that benefit patients worldwide.
In conclusion,(1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethyl)(methyl)amine represents a significant advancement in chemical biology due to its versatile structural framework and promising pharmacological properties. Its investigation across multiple therapeutic areas underscores its importance as a scaffold for drug discovery efforts aimed at addressing unmet medical needs.
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